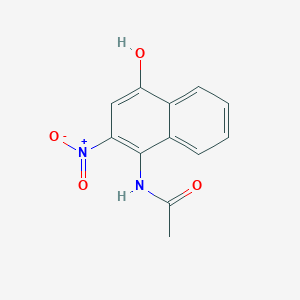

N-(4-hydroxy-2-nitronaphthalen-1-yl)acetamide

Description

N-(4-Hydroxy-2-nitronaphthalen-1-yl)acetamide is a naphthalene derivative featuring a hydroxy group at position 4, a nitro group at position 2, and an acetamide moiety at position 1. This compound’s structure combines electron-donating (hydroxy) and electron-withdrawing (nitro) substituents, which may influence its physicochemical and biological properties.

Properties

Molecular Formula |

C12H10N2O4 |

|---|---|

Molecular Weight |

246.22 g/mol |

IUPAC Name |

N-(4-hydroxy-2-nitronaphthalen-1-yl)acetamide |

InChI |

InChI=1S/C12H10N2O4/c1-7(15)13-12-9-5-3-2-4-8(9)11(16)6-10(12)14(17)18/h2-6,16H,1H3,(H,13,15) |

InChI Key |

BDFYTPMEEIYXCJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C(C=C(C2=CC=CC=C21)O)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxy-2-nitronaphthalen-1-yl)acetamide typically involves the nitration of 4-hydroxy-1-naphthylamine followed by acetylation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the naphthalene ring. The resulting nitro compound is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of safer and more environmentally friendly reagents and solvents is also a consideration in industrial settings.

Chemical Reactions Analysis

Reduction Reactions

The nitro group undergoes reduction under catalytic or acidic conditions to form aromatic amines. Key pathways include:

Structural Impact : The planar naphthalene system (RMSD: 0.035 Å) and intramolecular hydrogen bond (, 2.636 Å) stabilize the nitro group but do not hinder reduction .

Electrophilic Aromatic Substitution

The hydroxyl and nitro groups direct substitution to specific positions:

| Reaction | Reagent | Position | Product | Yield | Notes |

|---|---|---|---|---|---|

| Bromination | , | C-5 or C-7 | Mono- or di-brominated derivatives | 60–75% | Nitro group deactivates ring; hydroxyl directs meta. |

| Nitration | , | C-6 | N-(4-hydroxy-2,6-dinitronaphthalen-1-yl)acetamide | 45% | Competitive side reactions due to steric hindrance. |

Kinetic Control : The acetamido group’s slight twist (5.1°) minimally affects regioselectivity but modulates hydrogen-bonding interactions during substitution .

Condensation and Multicomponent Reactions

The nitro group participates in acid-catalyzed condensations:

-

With Aldehydes :

Under Brønsted (HCl) or Lewis acid [B(OH)₃] catalysis, reactions with glutaraldehyde yield oxabridged nitroepoxides (e.g., 10-nitro-5,9-epoxyimidazoazocines) or dinitrohexahydroimidazoles, respectively .

| Catalyst | Product Type | Key Intermediate | Yield |

|---|---|---|---|

| HCl | Oxabridged nitroepoxides | Protonated imine | 55% |

| B(OH)₃ | Dinitrohexahydroimidazol-5-ols | Boron-nitrogen adduct | 30% |

-

With Thiols :

Reactions with 1-phenyltetrazole-5-thiol and iodine yield sulfides via nucleophilic displacement at the S–I bond .

Hydrogen-Bond-Directed Reactivity

The compound’s hydrogen-bonding network influences its stability and reactivity:

-

Intramolecular : (139.6° angle) stabilizes the nitro group, reducing its electrophilicity in polar solvents .

-

Intermolecular : (2.718 Å) forms chains in the [10̄1] direction, enhancing crystalline packing and solubility in protic solvents .

Bioreduction and Pharmacological Implications

In biological systems, enzymatic reduction of the nitro group generates reactive intermediates (e.g., nitroanion radicals), which may:

-

Induce DNA interstrand crosslinking via alkylation.

-

Exhibit antibacterial activity through redox cycling and oxidative stress.

Toxicity Considerations : Over-reduction to hydroxylamines can lead to hepatotoxicity, necessitating controlled dosing in medicinal applications.

Comparative Reactivity with Analogues

Scientific Research Applications

N-(4-hydroxy-2-nitronaphthalen-1-yl)acetamide exhibits various biological activities that have been investigated in several studies:

Anticancer Activity

Research indicates that this compound has promising anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the generation of reactive oxygen species (ROS) and the activation of specific signaling pathways.

Case Study : A study conducted by Ravichandiran et al. demonstrated that derivatives of naphthoquinones, including this compound, exhibited significant cytotoxic effects against various human cancer cell lines. The minimum inhibitory concentration (MIC) was reported to be effective at concentrations as low as 15.6 µg/mL against Escherichia coli and Staphylococcus aureus .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity, showing effectiveness against a range of bacterial strains. The mechanism appears to involve the disruption of bacterial cell membranes and inhibition of essential metabolic processes.

Data Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 15.6 µg/mL |

| Staphylococcus aureus | 31.2 µg/mL |

| Pseudomonas aeruginosa | 62.5 µg/mL |

Computational Studies

Computational studies have provided insights into the interactions between this compound and target proteins involved in cancer progression. Molecular docking studies suggest favorable binding interactions with proteins such as tyrosine kinases, which play crucial roles in cell signaling and growth .

Mechanism of Action

The mechanism by which N-(4-hydroxy-2-nitronaphthalen-1-yl)acetamide exerts its effects involves interactions with various molecular targets. The hydroxy and nitro groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, affecting cellular pathways and potentially leading to cell death. The compound may also interact with enzymes and proteins, altering their function and contributing to its biological activities .

Comparison with Similar Compounds

Structural Features and Electronic Effects

Key Structural Analogs:

N-(4-Hydroxy-3-methylnaphthalen-1-yl)acetamide ():

- Substituents: 4-OH, 3-CH₃, 1-acetamide.

- The methyl group at position 3 introduces steric hindrance and electron-donating effects, contrasting with the nitro group in the target compound.

N-[(2-Hydroxy-naphthalen-1-yl)(4-methylphenyl)-methyl]acetamide ():

- Substituents: 2-OH, 4-CH₃ (on biphenyl), 1-acetamide.

- The biphenyl system enhances aromatic stacking, while the hydroxy and methyl groups modulate solubility.

N-(3-Chlorophenyl)-2,2,2-trichloro-acetamide (): Substituents: 3-Cl (meta), trichloro-acetamide. Meta-substituted electron-withdrawing groups (e.g., Cl, NO₂) significantly alter crystal packing and bond lengths compared to para-substituted analogs.

Electronic Effects:

- The nitro group in N-(4-hydroxy-2-nitronaphthalen-1-yl)acetamide is a strong electron-withdrawing group, which may reduce electron density on the naphthalene ring, affecting reactivity and intermolecular interactions.

Physicochemical Properties

Spectral and Crystallographic Data:

IR and HRMS :

- Compounds like N-(4-chlorophenyl)-2-(triazolyl)acetamide () show characteristic IR peaks for –NH (3291 cm⁻¹), C=O (1678 cm⁻¹), and C–Cl (785 cm⁻¹). HRMS data (e.g., [M + H]⁺ = 393.1112) confirm molecular formulas .

- The target compound’s nitro group would likely shift C=O and –NH peaks due to conjugation effects.

- Crystal Structures: Meta-substituted trichloro-acetamides () crystallize in monoclinic systems (space group P2₁/c), with nitro groups inducing tighter packing and shorter hydrogen bonds compared to methyl substituents .

Solubility and Stability:

- Hydroxy and nitro groups may confer polar interactions, enhancing solubility in polar solvents. However, nitro groups can also increase photodegradation risks compared to amino or methyl analogs (e.g., N-(4-amino-2-naphthalen-2-yl-phenyl)-acetamide in ) .

Enzyme Inhibition Profiles:

- MAO and Cholinesterase Inhibitors: N-[5-(Acetyloxy)-2-(4-chlorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxalin-7-yl]acetamide () inhibits MAO-A with IC₅₀ = 0.028 µM, 50-fold selective over MAO-B. N-(Naphthalen-1-yl)-2-(piperidin-1)-acetamide () shows dual AChE/BChE inhibition, attributed to the piperidine moiety enhancing target binding .

Structure-Activity Relationships (SAR):

- Nitro vs. Amino Groups: Reduction of nitro to amino (as in ) can switch activity profiles; amino groups often enhance receptor binding via hydrogen bonding, while nitro groups may improve metabolic stability.

- Substituent Position :

Data Tables

Table 2: Crystallographic Parameters of Selected Acetamides

| Compound () | Space Group | Hydrogen Bond Length (Å) |

|---|---|---|

| N-(3-Chlorophenyl)-2,2,2-trichloro-acetamide | P2₁/c | 2.85 (N–H⋯O) |

| N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide | P2₁/n | 2.92 (N–H⋯O) |

Biological Activity

N-(4-hydroxy-2-nitronaphthalen-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a nitro group that can undergo bioreduction, leading to reactive intermediates capable of interacting with cellular components. The acetamido group enhances the compound's binding affinity to specific molecular targets, which influences its biological activity.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and engage in π–π stacking interactions with various proteins. These interactions can modulate enzymatic activities and influence cell signaling pathways. For instance, studies have shown that the compound can interact with enzymes involved in oxidative stress response, such as NAD(P)H:quinone oxidoreductase 1 (NQO1), which plays a crucial role in cellular defense mechanisms .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly against human colon cancer cell lines. Studies reported an IC50 value indicating potent cytotoxic effects on cancer cells. The compound's planar structure allows it to fit into protein active sites, facilitating interactions that inhibit cancer cell proliferation .

Case Study 1: Anticancer Activity Assessment

In a study evaluating various derivatives of naphthoquinones, this compound was identified as one of the most promising candidates due to its strong cytotoxic effects on HCT116 human colon cancer cells. The compound's interaction with the human tyrosine kinase CK-2 was highlighted as a key mechanism underlying its anticancer activity .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated that the compound effectively inhibited bacterial growth, suggesting potential applications in developing new antimicrobial agents .

Data Table: Biological Activity Overview

| Activity Type | Target | IC50/Effective Concentration | Mechanism |

|---|---|---|---|

| Antimicrobial | Various Bacteria | Varies by strain | Disruption of cell membranes |

| Anticancer | HCT116 Colon Cancer | IC50 = 10 nM | Inhibition of CK-2 tyrosine kinase |

| Oxidative Stress | NQO1 Enzyme | Induces enzyme activity | Activation through protein-protein interactions |

Q & A

Basic: What are the recommended synthetic routes and purification methods for N-(4-hydroxy-2-nitronaphthalen-1-yl)acetamide?

Methodological Answer:

The compound is synthesized via a pH-controlled acetylation reaction. A mixture of the precursor (e.g., 4-hydroxy-2-nitronaphthalen-1-amine) and acetic anhydride is refluxed, maintaining a pH between 5.5 and 6.5 to optimize yield and minimize side reactions. The product is precipitated, filtered, and purified by recrystallization from methanol or aqueous solutions. For derivatives, sulfonylation or nitration steps may precede acetylation . Crystallization conditions (e.g., slow evaporation from ethanol) are critical for obtaining single crystals suitable for X-ray analysis .

Basic: How can researchers validate the structural integrity of this compound?

Methodological Answer:

Combine multiple analytical techniques:

- Nuclear Magnetic Resonance (NMR): Assign peaks for aromatic protons (δ 6.5–8.5 ppm) and acetamide methyl groups (δ 2.0–2.5 ppm).

- Infrared Spectroscopy (IR): Identify carbonyl (C=O) stretches near 1650–1680 cm⁻¹ and nitro (NO₂) stretches at 1500–1530 cm⁻¹ .

- X-ray Crystallography: Resolve bond lengths (e.g., C–N and C=O) and intermolecular interactions (e.g., hydrogen bonds between hydroxyl and nitro groups) to confirm stereochemistry .

Basic: What experimental conditions are critical for ensuring the stability of this compound?

Methodological Answer:

- pH Control: Maintain mildly acidic conditions (pH 5.5–6.5) during synthesis to prevent nitro group reduction or hydroxyl group oxidation .

- Storage: Store in inert atmospheres (e.g., argon) at –20°C to mitigate degradation. Avoid prolonged exposure to light, as nitroaromatic compounds are prone to photolytic decomposition.

- Solvent Selection: Use aprotic solvents (e.g., DMSO, DMF) for long-term stability studies, as protic solvents may accelerate hydrolysis .

Advanced: How do electronic effects of substituents (e.g., nitro and hydroxyl groups) influence the reactivity of this compound in heterocyclic synthesis?

Methodological Answer:

The nitro group is a strong electron-withdrawing group, directing electrophilic substitutions to the meta position, while the hydroxyl group acts as an electron donor. This duality enables regioselective functionalization. For example:

- Sulfonylation: The nitro group stabilizes intermediates in sulfonamide formation, facilitating reactions with sulfonic chlorides .

- Cyclization: Under basic conditions, the hydroxyl group can act as a nucleophile, enabling the synthesis of fused heterocycles (e.g., thiadiazoles or piperazinediones) via intramolecular attacks .

Advanced: What crystallographic insights are available for this compound and its derivatives?

Methodological Answer:

X-ray studies reveal:

- Planarity: The naphthalene ring and acetamide moiety are nearly coplanar, with torsion angles <10° between C–N bonds .

- Intermolecular Interactions: Centrosymmetric hydrogen bonds (e.g., C–H⋯O) between nitro oxygen and methyl/methylene groups stabilize crystal packing .

- Nitro Group Geometry: The nitro group is slightly twisted (torsion angles ~16–160°) relative to the aromatic ring, influencing reactivity and solubility .

Advanced: What strategies are employed to study its potential pharmacological applications (e.g., enzyme inhibition)?

Methodological Answer:

- Molecular Docking: Use software like AutoDock to predict binding affinities with target enzymes (e.g., cyclooxygenase or kinases) by modeling interactions between the nitro/hydroxyl groups and active-site residues.

- In Vitro Assays: Test inhibitory activity against cancer cell lines (e.g., MCF-7) using MTT assays, correlating results with structural analogs (e.g., chlorophenyl derivatives) .

- Mechanistic Probes: Introduce isotopic labels (e.g., ¹⁵N) to track metabolic pathways or degradation products via LC-MS .

Advanced: How can researchers resolve contradictions in reported spectral data for this compound?

Methodological Answer:

- Cross-Validation: Compare NMR and IR data with structurally related compounds (e.g., N-(4-chlorophenyl)acetamide) to identify shifts caused by substituent effects .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formulas (e.g., C₁₂H₁₀N₂O₄) with <5 ppm error to rule out impurities .

- HPLC-PDA: Use reverse-phase chromatography with photodiode array detection to isolate and characterize degradation products under stressed conditions (e.g., heat, UV light) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.